5-{5-[(4-propylphenoxy)methyl]furan-2-yl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-{5-[(4-propylphenoxy)methyl]furan-2-yl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[(4-propylphenoxy)methyl]furan-2-yl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the furan ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propylphenoxy group: The next step involves the introduction of the 4-propylphenoxy group to the furan ring. This can be done through nucleophilic substitution reactions using suitable reagents.
Formation of the triazole ring: The triazole ring is formed by the cyclization of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the tetrahydrofuran group: The tetrahydrofuran group is introduced through nucleophilic substitution reactions.
Formation of the thiol group:
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can be performed on the triazole ring or the furan ring, leading to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Dihydro derivatives of the triazole and furan rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors as drugs.
Antimicrobial Activity: It has potential antimicrobial properties and can be used in the development of new antibiotics.
Medicine
Drug Development: The compound can be used as a lead compound in the development of new drugs for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry
Agriculture: It can be used in the development of new agrochemicals, such as herbicides and fungicides.
Pharmaceuticals: The compound can be used in the formulation of new pharmaceutical products.
Mechanism of Action
The mechanism of action of 5-{5-[(4-propylphenoxy)methyl]furan-2-yl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-{5-[(4-methylphenoxy)methyl]-2-furyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
- 5-{5-[(4-ethylphenoxy)methyl]-2-furyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
- Structural Differences : The presence of the propyl group in 5-{5-[(4-propylphenoxy)methyl]furan-2-yl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol distinguishes it from similar compounds with different alkyl groups.
- Biological Activity : The unique structure of the compound can result in different biological activities compared to similar compounds, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
4-(oxolan-2-ylmethyl)-3-[5-[(4-propylphenoxy)methyl]furan-2-yl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-2-4-15-6-8-16(9-7-15)26-14-18-10-11-19(27-18)20-22-23-21(28)24(20)13-17-5-3-12-25-17/h6-11,17H,2-5,12-14H2,1H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKXZYPWRKIIMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NNC(=S)N3CC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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